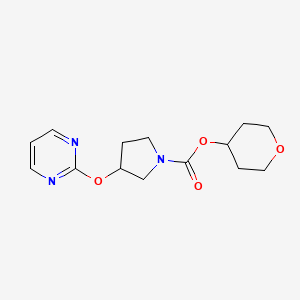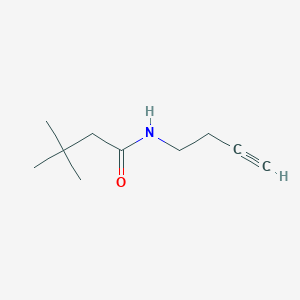
N-(but-3-yn-1-yl)-3,3-diméthylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C10H17NO It is a derivative of butanamide, featuring a butynyl group and two methyl groups attached to the nitrogen atom
Applications De Recherche Scientifique
N-(but-3-yn-1-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.
Mode of Action
It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.
Pharmacokinetics
Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .
Result of Action
As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.
Action Environment
Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethyl-1-butyne with butanamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the butanamide, followed by the addition of 3,3-dimethyl-1-butyne. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(but-3-yn-1-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butynyl group, where nucleophiles such as halides or amines replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or substituted amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide, 3,3-dimethyl-: A simpler derivative without the butynyl group.
Butanamide, N,N’- (3,3’-dimethyl [1,1’-biphenyl]-4,4’-diyl)bis [3-oxo-]: A more complex derivative with additional functional groups.
Uniqueness
N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other butanamide derivatives and makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-but-3-ynyl-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHQVAPGHRHQFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
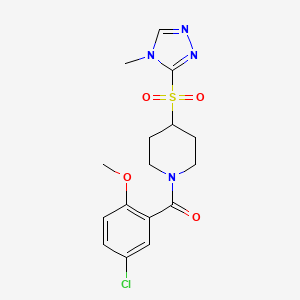

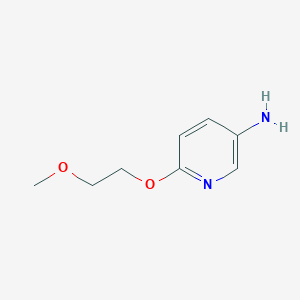
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
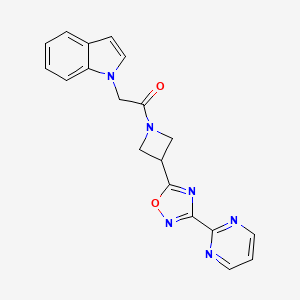
![ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
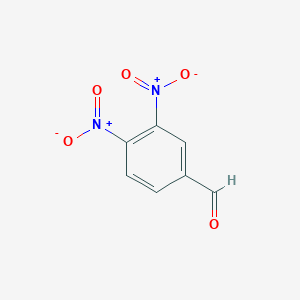
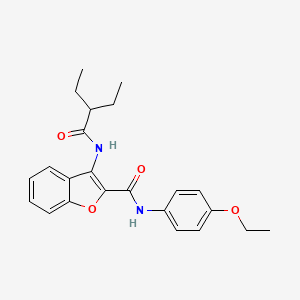
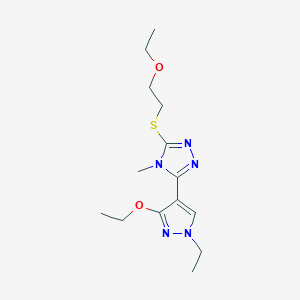
methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
